

Crystal Structure of Anhydrous Chromium(II) Chloride (CrCl_2)

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Compound of Interest

Compound Name: Chromium dichloride

Cat. No.: B8806657

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Anhydrous chromium(II) chloride, a white to grey crystalline solid, is highly hygroscopic and air-sensitive.^[1] Its crystal structure is a key determinant of its physical and chemical properties.

Crystallographic System and Space Group

Anhydrous CrCl_2 crystallizes in the orthorhombic system, belonging to the space group Pnmm (No. 58).^{[1][2]} The structure is an orthorhombically distorted variant of the rutile (TiO_2) structure and is isostructural with calcium chloride (CaCl_2).^{[1][2]} This distortion is a direct consequence of the electronic configuration of the Cr^{2+} ion.

The Jahn-Teller Effect in CrCl_2

The Cr^{2+} ion has a d^4 electronic configuration. In the octahedral coordination environment provided by the chloride ions, the d-orbitals are subject to the Jahn-Teller effect. This effect predicts that a non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion that removes that degeneracy. In the case of CrCl_2 , this results in an elongated and distorted octahedron of chloride ions surrounding each chromium center, leading to different Cr-Cl bond lengths.^{[1][2]}

Quantitative Crystallographic Data

The crystallographic parameters for anhydrous CrCl_2 have been determined by single-crystal X-ray diffraction and computational methods. The data are summarized in the table below.

Parameter	Value (Experimental)[2][3]	Value (Materials Project)[4]
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnnm (No. 58)	Pnnm (No. 58)
Lattice Constant, a (Å)	6.64	3.489
Lattice Constant, b (Å)	5.98	6.165
Lattice Constant, c (Å)	3.48	6.930
Unit Cell Angles (α , β , γ)	90°, 90°, 90°	90°, 90°, 90°
Formula Units (Z)	2	2
Cr-Cl Bond Lengths (Å)	2.40 (4x), 2.91 (2x)[5]	2.38 (4x), 3.07 (2x)

Note: The lattice constants from the Materials Project are for the primitive cell, which may differ in orientation from the conventional cell reported in other experimental work.

Crystal Structure of Hydrated Chromium(II) Chloride

When dissolved in water, chromium(II) chloride forms a bright blue, air-sensitive solution of the tetrahydrate, $\text{CrCl}_2(\text{H}_2\text{O})_4$.^[1]

Crystallographic System and Molecular Geometry

The hydrated form, $\text{CrCl}_2(\text{H}_2\text{O})_4$, crystallizes in the monoclinic system with the space group $P2_1/c$ (No. 14).^{[1][2]} The molecular geometry around the chromium center is approximately octahedral. It consists of four short Cr-O bonds from the water molecules arranged in a square planar configuration and two longer, trans-axial Cr-Cl bonds.^[2]

Quantitative Crystallographic Data

Parameter	Value[2]
Crystal System	Monoclinic
Space Group	P2 ₁ /c (No. 14)
Cr-O Bond Lengths (Å)	2.078
Cr-Cl Bond Lengths (Å)	2.758

Experimental Determination of Crystal Structure

The determination of the crystal structure of an air-sensitive compound like CrCl₂ requires specialized experimental protocols for synthesis, crystal handling, and data acquisition.

Synthesis of Single Crystals

While powdered CrCl₂ can be prepared by reducing chromium(III) chloride with agents like H₂ at 500 °C, zinc, or LiAlH₄, growing single crystals suitable for X-ray diffraction requires a more controlled process.[1]

Protocol: High-Temperature Synthesis of Anhydrous CrCl₂ Single Crystals

- **Reactants:** High-purity anhydrous chromium(III) chloride (CrCl₃) and a stoichiometric amount of a reducing agent (e.g., metallic chromium powder).
- **Apparatus:** A quartz ampoule, vacuum line, and a tube furnace with multiple temperature zones.
- **Procedure:** a. Inside an inert-atmosphere glovebox, place the CrCl₃ and Cr powder into the quartz ampoule. b. Evacuate the ampoule to high vacuum (<10⁻⁵ torr) and seal it using a torch. c. Place the sealed ampoule in a two-zone tube furnace. d. Heat the end of the ampoule containing the reactants to approximately 700-800 °C, while keeping the other end at a slightly lower temperature (e.g., 650 °C). e. The CrCl₃ will react and sublime. Over a period of several days, CrCl₂ crystals will grow in the cooler zone of the ampoule via chemical vapor transport. f. After the growth period, slowly cool the furnace to room temperature. g. The ampoule must be opened inside a glovebox to prevent decomposition of the crystals.

Handling and Mounting of Air-Sensitive Crystals

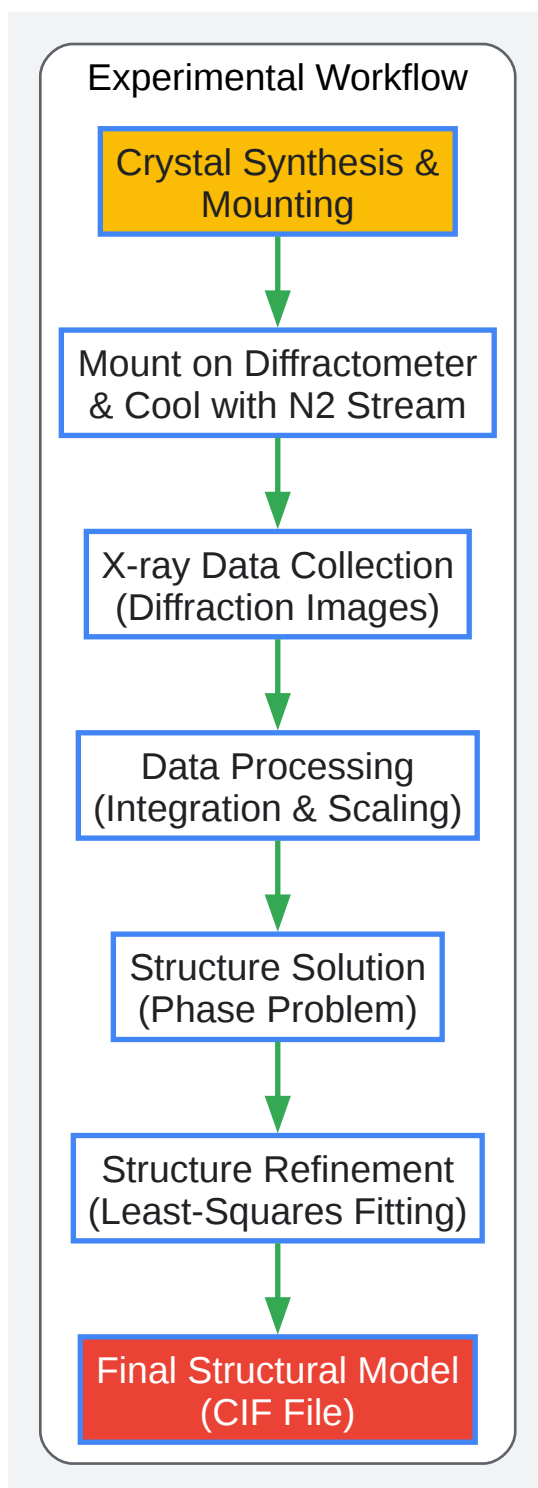
Due to its extreme sensitivity to air and moisture, all handling of CrCl_2 crystals must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[\[6\]](#)[\[7\]](#)

Protocol: Mounting for Single-Crystal X-ray Diffraction

- Preparation: Place a goniometer head with a mounted cryo-loop or glass fiber, a vial of inert oil (e.g., Paratone-N), and a microscope inside the glovebox.[\[6\]](#)[\[8\]](#)
- Crystal Selection: Under the microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects.[\[9\]](#)
- Mounting: a. Place a small drop of the inert oil on a glass slide. b. Transfer the selected crystal into the oil drop. The oil coating provides a temporary barrier against the atmosphere. [\[6\]](#) c. Using the cryo-loop or a fine glass fiber with a minimal amount of grease, carefully pick up the crystal.[\[9\]](#) d. Secure the crystal on the loop/fiber.
- Transfer and Data Collection: a. Quickly transfer the mounted crystal from the glovebox to the diffractometer. b. Immediately begin cooling the crystal in a stream of cold, dry nitrogen gas (typically 100-150 K). This low temperature protects the crystal from decay and minimizes thermal vibrations during data collection.[\[6\]](#)[\[10\]](#)

Single-Crystal X-ray Diffraction and Structure Refinement

The process of determining the crystal structure from a mounted crystal follows a well-defined workflow.[\[11\]](#)



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Workflow for single-crystal X-ray structure determination.

Protocol Steps:

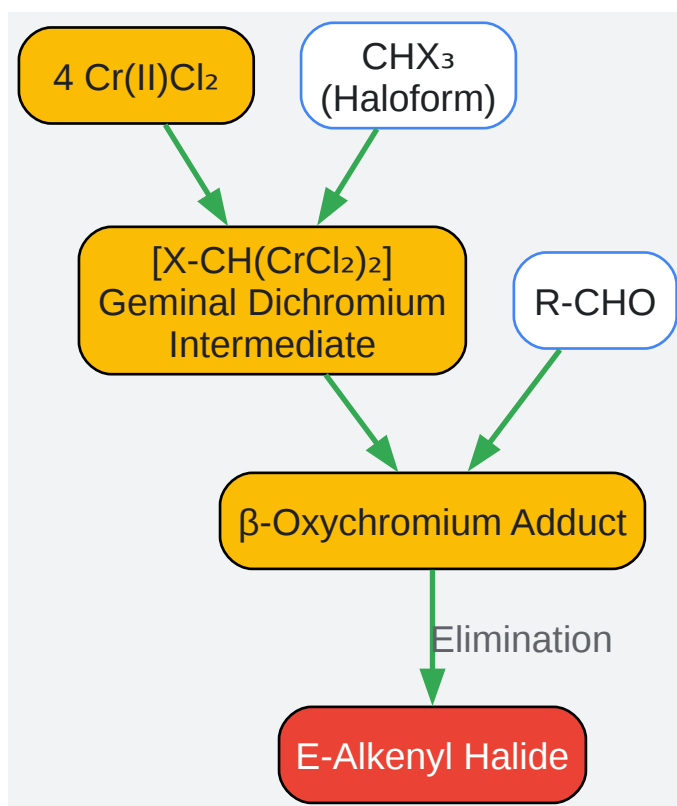
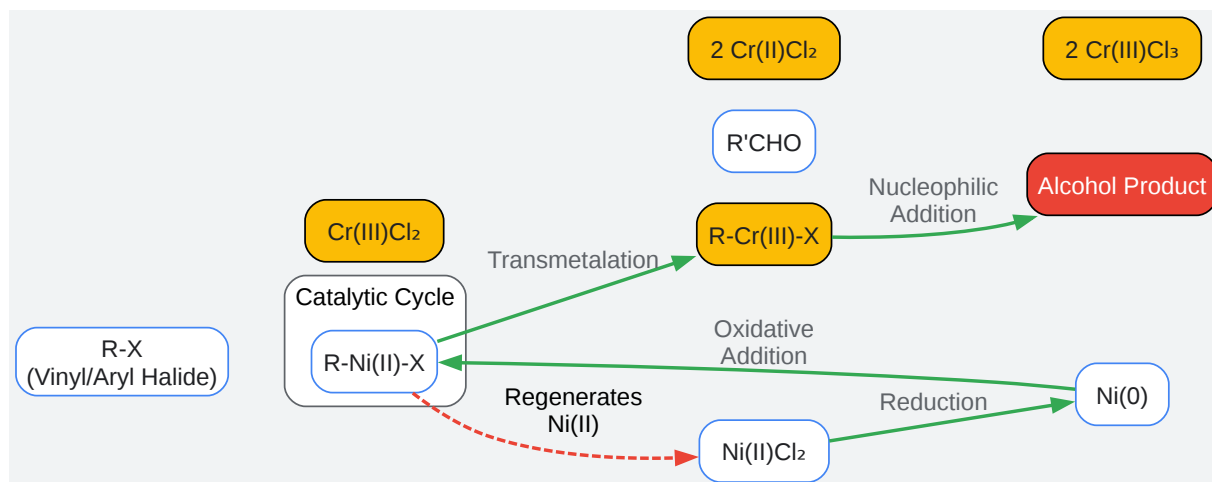
- **Data Collection:** A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]
- **Data Processing:** The raw diffraction images are processed to determine the positions and intensities of the diffraction spots. This step involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each spot.[12]
- **Structure Solution:** The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[13]
- **Structure Refinement:** An atomic model is built into the electron density map. This model is then refined using a least-squares process, where atomic positions, site occupancies, and displacement parameters are adjusted to achieve the best possible fit between the calculated and the experimentally observed diffraction data.[14][15]

Role of CrCl_2 in Key Organic Reactions

Chromium(II) chloride is a vital reagent in C-C bond-forming reactions, valued for its chemoselectivity and tolerance of various functional groups.[1][16]

The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is the nickel-catalyzed, chromium(II)-mediated coupling of an organic halide (vinyl, aryl, or allyl) with an aldehyde to form an alcohol.[16] CrCl_2 acts as the stoichiometric reductant, regenerating the active nickel catalyst and participating in the transmetalation step. [3][16]



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